n-(2,4-Dibromo-5-methoxyphenyl)acetamide

Description

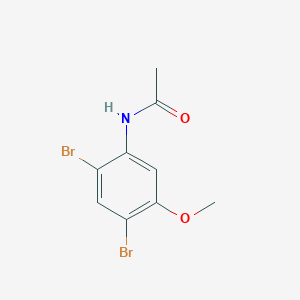

N-(2,4-Dibromo-5-methoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 4 and a methoxy group at position 3. The acetamide group (-NHCOCH₃) is attached to the aromatic ring via the nitrogen atom. Bromine substituents are electron-withdrawing, influencing the compound’s electronic distribution and reactivity, while the methoxy group (-OCH₃) provides moderate electron-donating effects. This structural combination may confer unique physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for pharmacological applications.

Properties

CAS No. |

35736-51-7 |

|---|---|

Molecular Formula |

C9H9Br2NO2 |

Molecular Weight |

322.98 g/mol |

IUPAC Name |

N-(2,4-dibromo-5-methoxyphenyl)acetamide |

InChI |

InChI=1S/C9H9Br2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) |

InChI Key |

JAHYESARNDAMQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromo-5-methoxyphenyl)acetamide typically involves the bromination of 5-methoxyacetanilide followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dibromo-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the substituent introduced.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

N-(2,4-dibromo-5-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dibromo-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

- Halogen vs. Methoxy Substitution: Bromine atoms in the target compound may enhance electrophilic character compared to methoxy or fluorine substituents. For instance, fluorinated analogs (e.g., Compound 47) exhibit antimicrobial activity, suggesting halogens improve membrane permeability or target binding .

- Sulfonamide and Heterocyclic Additions: Compounds with sulfonamide groups (e.g., Compound 35) or fused heterocycles (e.g., pyridazinone in FPR2 agonists) show enhanced receptor specificity or pharmacokinetic profiles compared to simpler halogenated acetamides .

- Anticancer Activity: Quinazoline sulfonyl acetamides (e.g., Compound 38) demonstrate that bulky substituents enhance cytotoxicity, likely through kinase inhibition or DNA intercalation .

Pharmacological Activity Profiles

Antimicrobial Activity

- Halogenated Derivatives: Bromine and chlorine substituents are associated with broad-spectrum antimicrobial activity. For example, Compound 47 (3,5-difluoro) and Compound 49 (thiazole-linked) showed efficacy against gram-positive bacteria and fungi, respectively . The target compound’s dibromo substitution may similarly disrupt microbial membranes or enzyme function.

- Electron-Withdrawing Effects: Bromine’s electronegativity may increase compound stability and resistance to metabolic degradation, prolonging antimicrobial action compared to methoxy-substituted analogs .

Receptor-Specific Agonism

- FPR2 Selectivity: Pyridazinone-linked acetamides with 4-methoxybenzyl groups () act as FPR2 agonists, whereas 3-methoxybenzyl analogs are mixed FPR1/FPR2 ligands. This highlights the importance of substituent positioning for receptor specificity .

Analgesic and Anti-inflammatory Activity

- Sulfonamide Derivatives: Compound 35’s piperazinyl sulfonyl group enhances analgesic activity by modulating inflammatory pathways (e.g., COX inhibition), suggesting that sulfonamide additions improve CNS penetration .

Physicochemical and Structural Properties

- Hydrogen Bonding and Crystallinity: reveals that methoxy and nitro groups in acetamides facilitate intermolecular hydrogen bonds (N–H···O, C–H···O), influencing crystallinity and solubility. The target compound’s bromine atoms may reduce solubility compared to nitro or methoxy groups but improve lipid bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.